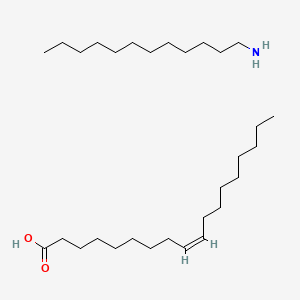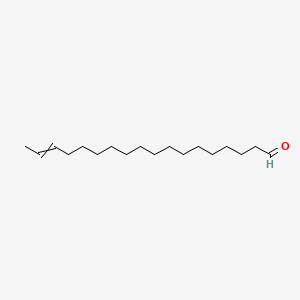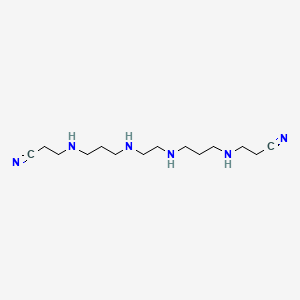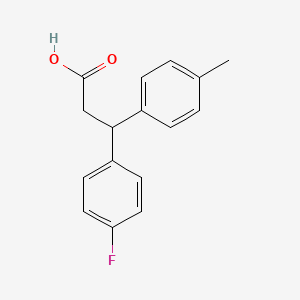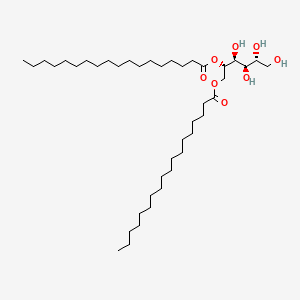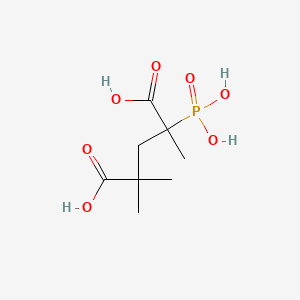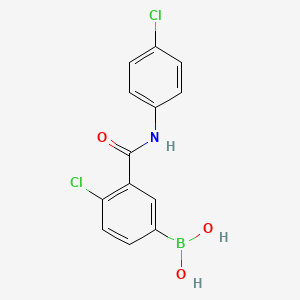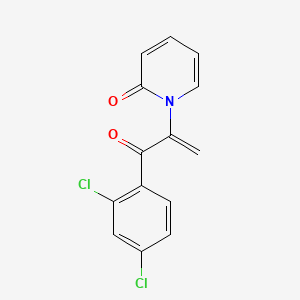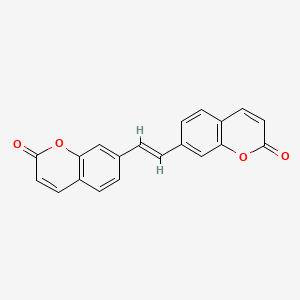
7,7'-Vinylenebis-2-benzopyrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-Vinylenebis-2-benzopyrone: is a chemical compound with the molecular formula C20H12O4 . It is characterized by its unique structure, which includes two benzopyrone units connected by a vinylene bridge. This compound is known for its aromatic properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Vinylenebis-2-benzopyrone typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of benzopyrone derivatives with a vinylene bridge precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of 7,7’-Vinylenebis-2-benzopyrone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7’-Vinylenebis-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the vinylene bridge or the benzopyrone units.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can result in various substituted benzopyrones .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,7’-Vinylenebis-2-benzopyrone is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in various biochemical assays.
Medicine: Research into the medicinal properties of 7,7’-Vinylenebis-2-benzopyrone includes its potential use as an antioxidant, anti-inflammatory agent, or in cancer therapy. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 7,7’-Vinylenebis-2-benzopyrone is explored for its use in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7,7’-Vinylenebis-2-benzopyrone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in oxidative stress pathways, leading to its potential antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Coumarin: A related compound with a single benzopyrone unit.
7-Hydroxycoumarin: A hydroxylated derivative of coumarin.
Warfarin: A well-known anticoagulant with a benzopyrone structure.
Uniqueness: 7,7’-Vinylenebis-2-benzopyrone is unique due to its vinylene bridge connecting two benzopyrone units. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
79135-88-9 |
|---|---|
Molekularformel |
C20H12O4 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
7-[(E)-2-(2-oxochromen-7-yl)ethenyl]chromen-2-one |
InChI |
InChI=1S/C20H12O4/c21-19-9-7-15-5-3-13(11-17(15)23-19)1-2-14-4-6-16-8-10-20(22)24-18(16)12-14/h1-12H/b2-1+ |
InChI-Schlüssel |
YYGLUBNQTUJNTP-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)/C=C/C3=CC4=C(C=C3)C=CC(=O)O4 |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)C=CC3=CC4=C(C=C3)C=CC(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


